8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropylamine and 2-cyanopyridine as starting materials, which undergo cyclization in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antituberculosis agent.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but different substituents.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with a similar core structure but different ring fusion.
Uniqueness: 8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-5-9(7-1-2-7)10-12-3-4-13(10)6-8/h3-7H,1-2H2,(H,14,15) |
InChI Key |
WBRYVGHAJDQNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CN3C2=NC=C3)C(=O)O |
Origin of Product |
United States |
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